molecular formula C7H8Cl2N2O2 B066461 Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate CAS No. 175137-67-4

Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

Cat. No. B066461
CAS RN: 175137-67-4
M. Wt: 223.05 g/mol
InChI Key: RFDHEBGHIJMRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is characterized by the presence of an imidazole ring. This ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole and its derivatives, including Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate, are known to participate in a wide range of chemical reactions due to their amphoteric nature, meaning they can exhibit both acidic and basic properties .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives have been reported to show antibacterial activity . This could potentially make “Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate” a candidate for the development of new antibacterial drugs.

Antimycobacterial Activity

Some imidazole derivatives have shown antimycobacterial activity, which means they could potentially be used in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Anti-inflammatory Activity

Imidazole derivatives have also been reported to have anti-inflammatory properties . This suggests that “Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate” could potentially be used in the development of new anti-inflammatory drugs.

Antitumor Activity

Imidazole derivatives have shown antitumor activity . This suggests that “Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate” could potentially be used in cancer treatment.

Antidiabetic Activity

Imidazole derivatives have been reported to have antidiabetic properties . This suggests that “Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate” could potentially be used in the treatment of diabetes.

Antiviral Activity

Imidazole derivatives have shown antiviral activity . This suggests that “Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate” could potentially be used in the development of new antiviral drugs.

Future Directions

The future directions for research on Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate and similar compounds are vast. Given the wide range of biological activities exhibited by imidazole derivatives, further exploration of these compounds could lead to the development of new drugs .

properties

IUPAC Name

ethyl 2-(4,5-dichloroimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2O2/c1-2-13-5(12)3-11-4-10-6(8)7(11)9/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDHEBGHIJMRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380951
Record name Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175137-67-4
Record name Ethyl 4,5-dichloro-1H-imidazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.